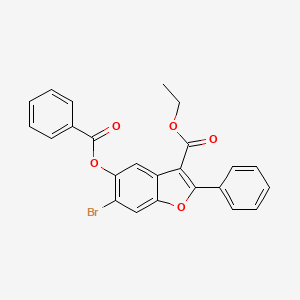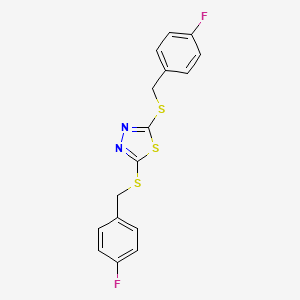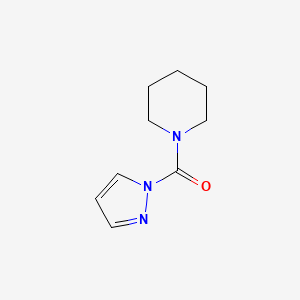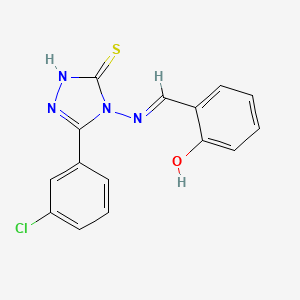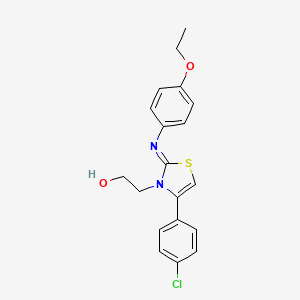
2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Substitution Reactions:
Imine Formation: The imine group is formed by the condensation of an amine with an aldehyde or ketone.
Ethanol Addition: The final step involves the addition of an ethanol group to the thiazole ring.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the imine and thiazole groups.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: Thiazole derivatives have shown activity against various bacterial and fungal strains.
Enzyme Inhibitors: Some compounds act as inhibitors of specific enzymes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals for treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Agriculture: Used in the development of pesticides and herbicides.
Material Science: Applications in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to the desired biological effect. The exact pathways and molecular interactions would require detailed study using techniques like molecular docking and biochemical assays.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(4-Chlorophenyl)-2-((4-methoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)ethanol
- 2-(4-(4-Chlorophenyl)-2-((4-ethoxyphenyl)imino)-1,3-thiazol-3(2H)-YL)propanol
Uniqueness
The unique combination of the 4-chlorophenyl and 4-ethoxyphenyl groups, along with the thiazole ring and ethanol group, gives the compound distinct chemical and biological properties
Eigenschaften
Molekularformel |
C19H19ClN2O2S |
|---|---|
Molekulargewicht |
374.9 g/mol |
IUPAC-Name |
2-[4-(4-chlorophenyl)-2-(4-ethoxyphenyl)imino-1,3-thiazol-3-yl]ethanol |
InChI |
InChI=1S/C19H19ClN2O2S/c1-2-24-17-9-7-16(8-10-17)21-19-22(11-12-23)18(13-25-19)14-3-5-15(20)6-4-14/h3-10,13,23H,2,11-12H2,1H3 |
InChI-Schlüssel |
IMPWRVFKEXOULO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



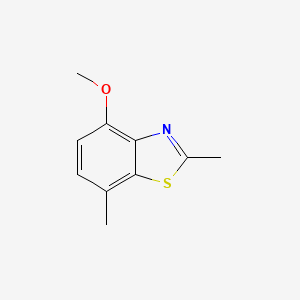
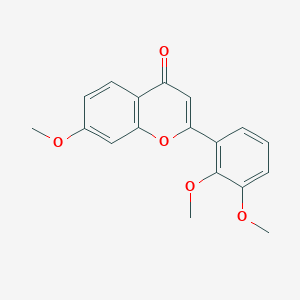
![1-Methyl-1H-benzo[d]imidazol-5-amine trihydrochloride](/img/structure/B15087812.png)

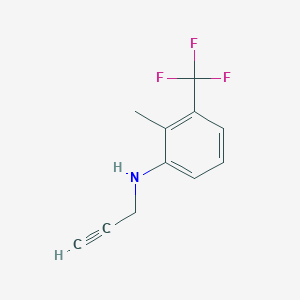
![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzoicacid](/img/structure/B15087831.png)
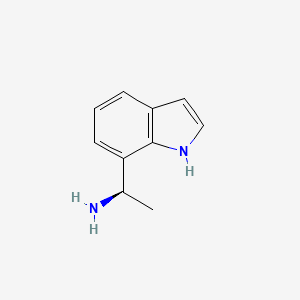
![2,6-dimethoxy-4-[(E)-(2-{[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]phenyl acetate](/img/structure/B15087846.png)
